1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the following steps:
Nucleophilic Substitution: The reaction between 3-chlorophenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with piperazine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-[(4-Ethylphenyl)sulfonyl]piperazine: Another related compound with potential biological activities.
Uniqueness
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to its analogs.
Biological Activity
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, noted for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves a two-step process:
- Nucleophilic Substitution : The reaction between 3-chlorophenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms a sulfonamide intermediate.
- Cyclization : This intermediate undergoes cyclization with piperazine under reflux conditions to yield the final product.
This compound exhibits its biological effects through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Signal Transduction Modulation : The compound can influence various signal transduction pathways, leading to cellular responses that may be beneficial in treating diseases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activities. A study highlighted its ability to induce apoptosis in cancer cell lines, showcasing significant cytotoxic effects. For example, it exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent antiproliferative activity .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. It was tested against human breast cancer cell lines (MCF-7) and showed significant growth inhibition with an IC50 value of 5 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(3-Chlorophenyl)piperazine | Structure | 15 | Receptor antagonist |
4-[(4-Ethylphenyl)sulfonyl]piperazine | Structure | 20 | Enzyme inhibitor |
This compound | Structure | 5 | Caspase activation |
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPQTGKFFJJOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.